(trans,trans)-4-Pentyl-4'-propyl-1,1'-bi(cyclohexane)
Overview
Description
(trans,trans)-4-Pentyl-4’-propyl-1,1’-bi(cyclohexane) is a stereoisomer of a bicyclic compound, characterized by the presence of two cyclohexane rings connected via a single bond. The compound is notable for its trans configuration, where the substituents on the cyclohexane rings are positioned on opposite sides, leading to a more stable and less sterically hindered structure.
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Pharmacokinetics
Based on its chemical structure, it is likely to be lipophilic, which could influence its absorption and distribution within the body .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of (trans,trans)-4-Pentyl-4’-propyl-1,1’-bi(cyclohexane). For instance, its viscosity changes with temperature , which could potentially affect its interaction with targets and its overall bioactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (trans,trans)-4-Pentyl-4’-propyl-1,1’-bi(cyclohexane) typically involves the coupling of two cyclohexane derivatives. One common method is the hydrogenation of a precursor compound, such as a diene or an alkyne, in the presence of a catalyst like palladium on carbon (Pd/C). The reaction is carried out under high pressure and temperature to ensure complete hydrogenation and formation of the trans configuration.
Industrial Production Methods
In an industrial setting, the production of (trans,trans)-4-Pentyl-4’-propyl-1,1’-bi(cyclohexane) may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield. The use of green chemistry principles, such as employing water or ethanol as solvents and using recyclable catalysts, is also common to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(trans,trans)-4-Pentyl-4’-propyl-1,1’-bi(cyclohexane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst to further reduce any unsaturated bonds.
Substitution: Halogenation reactions, such as bromination or chlorination, can occur at the cyclohexane rings using reagents like bromine (Br2) or chlorine (Cl2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Bromine (Br2) in the presence of light or a radical initiator.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated cyclohexane derivatives.
Substitution: Formation of halogenated cyclohexane derivatives.
Scientific Research Applications
(trans,trans)-4-Pentyl-4’-propyl-1,1’-bi(cyclohexane) has several applications in scientific research:
Chemistry: Used as a model compound to study stereoisomerism and conformational analysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its stable structure and ability to undergo various chemical modifications.
Industry: Utilized in the synthesis of advanced materials and as a precursor for the production of specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
(cis,cis)-4-Pentyl-4’-propyl-1,1’-bi(cyclohexane): Differing in the cis configuration, leading to different steric and electronic properties.
(trans,trans)-4-Methyl-4’-propyl-1,1’-bi(cyclohexane): Similar structure with a different alkyl substituent, affecting its reactivity and applications.
Uniqueness
(trans,trans)-4-Pentyl-4’-propyl-1,1’-bi(cyclohexane) is unique due to its specific trans configuration, which provides a stable and less sterically hindered structure
Properties
IUPAC Name |
1-pentyl-4-(4-propylcyclohexyl)cyclohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38/c1-3-5-6-8-18-11-15-20(16-12-18)19-13-9-17(7-4-2)10-14-19/h17-20H,3-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVKBFMGDZIYON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2CCC(CC2)CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50620974 | |
Record name | (trans,trans)-4-Pentyl-4′-propyl-1,1′-bicyclohexyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50620974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92263-41-7 | |
Record name | (trans,trans)-4-Pentyl-4′-propyl-1,1′-bicyclohexyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50620974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-trans-Pentyl-4'-trans-propyl-[1,1'-bicyclohexyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.087 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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